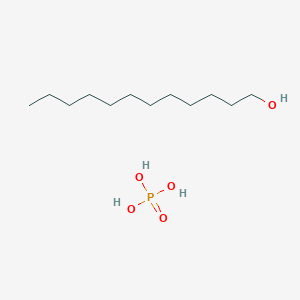

Dodecan-1-ol;phosphoric acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

12751-23-4 |

|---|---|

Molecular Formula |

C12H25O4P-2 |

Molecular Weight |

264.30 g/mol |

IUPAC Name |

dodecyl phosphate |

InChI |

InChI=1S/C12H27O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h2-12H2,1H3,(H2,13,14,15)/p-2 |

InChI Key |

TVACALAUIQMRDF-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCCCO.OP(=O)(O)O |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)([O-])[O-] |

physical_description |

Other Solid |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Phosphorylation and Hydrolysis Routes for Dodecyl Phosphate (B84403) Synthesis

The direct phosphorylation of dodecan-1-ol (lauryl alcohol) is a common method for producing dodecyl phosphate. The reaction typically yields a mixture of mono- and di-esters, and the ratio of these products can be influenced by the choice of phosphorylating agent and reaction conditions.

The reaction of lauryl alcohol with phosphorus pentoxide (P₂O₅) is a well-established method for the synthesis of dodecyl phosphate. mdpi.comresearchgate.net This reaction is highly exothermic and results in a mixture of monododecyl phosphate, didodecyl phosphate, and residual phosphoric acid. researchgate.netgoogleapis.com The hygroscopic nature of phosphorus pentoxide can lead to aggregation, which can be mitigated by using a dispersant like machine oil. researchgate.net

In a typical procedure, lauryl alcohol is heated, and phosphorus pentoxide is added with stirring. The mixture is allowed to react for several hours. googleapis.com Subsequent hydrolysis is often necessary to break down any polyphosphate intermediates. researchgate.net

Table 1: Exemplary Reaction Conditions and Product Composition for the Synthesis of Dodecyl Phosphate from Lauryl Alcohol and Phosphorus Pentoxide

| Parameter | Value |

| Reactants | Lauryl Alcohol, Phosphorus Pentoxide |

| Dispersant | 10# Machine Oil researchgate.net |

| Mole Ratio (Lauryl Alcohol:P₂O₅) | 2.0 researchgate.net |

| Reaction Temperature (Phosphorylation) | 80°C researchgate.net |

| Reaction Time (Phosphorylation) | 4 hours researchgate.net |

| Reaction Temperature (Hydrolysis) | 70°C researchgate.net |

| Reaction Time (Hydrolysis) | 2 hours researchgate.net |

| Water Mass Fraction (Hydrolysis) | 2.0% researchgate.net |

| Product Composition | |

| Monododecyl Phosphate | 66.12% researchgate.net |

| Didodecyl Phosphate | 24.60% researchgate.net |

| Phosphoric Acid | 9.28% researchgate.net |

This table presents optimized conditions from a specific study and may vary based on the desired product ratio and scale of the reaction.

Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, acting as a powerful dehydrating agent and a catalyst. ccsenet.orgresearchgate.net It is prepared by mixing phosphoric acid with phosphorus pentoxide and heating the mixture. ccsenet.orgsciencemadness.org In the synthesis of phosphate esters, PPA serves as an effective phosphorylation agent. atamanchemicals.comlamberti.com The use of PPA can overcome some of the challenges associated with the direct use of phosphorus pentoxide, such as its high reactivity and tendency to form agglomerates. researchgate.net

The reaction of alcohols with PPA can produce a mixture of monoalkyl phosphates with low levels of dialkyl phosphate contamination. google.com This is because the linear chains of polyphosphoric acid tend to yield one molecule of phosphoric acid from the "tail-end" of each chain upon reaction. google.com

The ratio of mono- to di-dodecyl phosphate in the final product is a critical parameter that influences its properties and applications. This ratio can be controlled by carefully selecting the process parameters. lamberti.com Key factors include the choice of the phosphating agent and the molar ratio of the reactants. researchgate.netlamberti.com

For instance, using polyphosphoric acid as the phosphating agent generally favors the formation of monoalkyl phosphates. researchgate.netgoogle.com One study on the synthesis of high-purity mono-alkyl phosphate using cyclic polyphosphoric acid found that under optimized conditions, a yield of 98.6 wt% for the mono-alkyl phosphate could be achieved. researchgate.net In contrast, reactions with phosphorus pentoxide often produce a significant proportion of the di-ester. googleapis.comresearchgate.net

The molar ratio of the alcohol to the phosphating agent is another crucial factor. An excess of alcohol can lead to higher levels of dialkyl phosphates. google.com Conversely, using an excess of polyphosphoric acid can result in a product mixture that is 85-100% monoalkyl phosphates, although a significant amount of unreacted alcohol may remain. google.com

Table 2: Influence of Phosphating Agent on Mono- vs. Di-alkyl Phosphate Formation

| Phosphating Agent | Predominant Product | Reference |

| Phosphorus Pentoxide (P₂O₅) | Mixture of mono- and di-esters | googleapis.comresearchgate.net |

| Polyphosphoric Acid (PPA) | Primarily mono-ester | researchgate.netgoogle.com |

This table provides a general trend; the actual ratio is highly dependent on specific reaction conditions.

The synthesis of high-carbon alkyl phosphates, such as dodecyl phosphate, can be performed using solvent-free methods, particularly with polyphosphoric acid. researchgate.netzendy.io However, solvent-assisted techniques are also employed to manage reaction viscosity and improve handling, especially when using reagents like phosphorus oxychloride. organic-chemistry.org

One method describes the reaction of a primary alcohol with phosphorus oxychloride and triethylamine (B128534) in toluene. organic-chemistry.org This approach is followed by hydrolysis with steam to yield the dialkyl phosphate in good yield, substantially free of trialkyl phosphate impurities. organic-chemistry.org While this particular method is geared towards dialkyl phosphates, it illustrates the use of an organic solvent to facilitate the reaction. organic-chemistry.org The choice of solvent can be critical, as it needs to be inert to the reaction conditions and easily removable from the final product.

Synthesis of Dodecyl Phosphate Derivatives and Analogues

The dodecyl phosphate moiety can be incorporated into more complex molecules to impart specific properties, such as increased lipophilicity. A notable application is in the synthesis of modified oligonucleotides.

Lipophilic oligonucleotide conjugates are of significant interest for enhancing the cellular delivery of nucleic acids. nih.gov The introduction of dodecyl residues into the oligonucleotide structure is a common strategy to improve their cellular uptake. nih.govnih.gov These modifications can be introduced at the phosphate backbone. nih.govnih.gov

Several chemical approaches have been developed for this purpose, including the use of non-nucleotide units and various types of phosphate modifications like alkyl phosphoramidate (B1195095), phosphoryl guanidine, and triazinyl phosphoramidate. nih.gov The synthesis of dodecyl phosphoramidate derivatives, for example, can be achieved by treating a phosphite (B83602) triester intermediate with iodine in the presence of dodecylamine (B51217) during the oxidation step of solid-phase oligonucleotide synthesis. nih.gov The number and arrangement of the introduced dodecyl residues, whether in a fork-like or comb-like structure, can be varied to fine-tune the properties of the resulting oligonucleotide. nih.gov It has been demonstrated that oligonucleotides containing at least two dodecyl residues can achieve high levels of cellular accumulation. nih.gov

Synthesis of Gemini (B1671429) and Bolaform Dodecyl Bisphosphate Surfactants

Gemini and bolaform surfactants are classes of molecules characterized by their unique structures, containing multiple hydrophobic and hydrophilic groups. The synthesis of dodecyl bisphosphate versions of these surfactants involves multi-step chemical reactions to construct their distinct architectures.

Researchers have successfully synthesized a series of both gemini (two hydrophobic tails and two hydrophilic heads linked by a spacer) and bolaform (two hydrophilic heads connected by a single long hydrophobic chain) bisphosphate surfactants. A common synthetic approach involves the phosphorylation of dodecanol (B89629), followed by a reaction to link these phosphate groups.

One established method for creating anionic gemini surfactants begins with the phosphorylation of dodecanol using pyrophosphoric acid. The resulting dodecyl phosphate is then reacted with a linking agent, such as 1,6-dibromohexane, in the presence of a base like tetramethylammonium (B1211777) hydroxide (B78521). The efficiency of this reaction is sensitive to the molar ratio of the reactants and the duration of the reaction. For instance, a molar ratio of 1:2:0.5 for dodecyl phosphate, tetramethylammonium hydroxide, and 1,6-dibromohexane, respectively, over a 3-hour period has been shown to produce the maximum yield.

Another study details the synthesis of three gemini and two bolaform bisphosphate surfactants of the "12-s-12" type, where '12' represents the dodecyl chains and 's' is a spacer of varying carbon length (s = 6, 8, 12, 18, and 24). This allows for a systematic investigation into how the spacer length affects the surfactant's properties. nih.govgoogle.com The structures of these synthesized surfactants are confirmed using analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Table 1: Reaction Conditions for Anionic Gemini Surfactant Synthesis

| Reactant | Molar Ratio | Reaction Time (hours) | Outcome |

|---|---|---|---|

| Dodecyl phosphate | 1 | 3 | Maximum Yield |

| N(CH3)4OH | 2 | ||

| Br(CH2)6Br | 0.5 |

Preparation of Calcium Dodecyl Phosphates as Precursors

Calcium dodecyl phosphate serves as a valuable precursor in various material science applications. Its synthesis is typically achieved through a precipitation reaction involving a soluble calcium salt and an aqueous solution of dodecyl phosphate.

A specific method for preparing calcium dodecyl phosphate involves the reaction of calcium chloride with dodecyl phosphate in an aqueous environment. nih.gov The process begins with the preparation of separate solutions. A dodecyl phosphate solution (e.g., 50 mM) is prepared by dissolving dodecyl phosphate in ultrapure water, with the pH adjusted to approximately 10 using ammonia (B1221849) water to ensure solubility. nih.gov A solution of calcium chloride of the same concentration is also prepared.

The synthesis is carried out by mixing equal volumes of the calcium chloride and dodecyl phosphate solutions at a controlled temperature, for example, 37°C, with constant stirring for a period of about 2 hours. nih.gov This process leads to the formation of a precipitate, which is the desired calcium dodecyl phosphate powder. The product is then recovered from the solution by suction filtration, followed by washing and drying. nih.gov

The reaction can be summarized as follows:

2(C₁₂H₂₅OPO₃H₂) + CaCl₂ → Ca(C₁₂H₂₅OPO₃)₂ + 2HCl

The properties of the resulting calcium dodecyl phosphate, such as its crystallinity and morphology, can be influenced by the reaction conditions, including the concentration of reactants, pH, and temperature.

Table 2: Synthesis Parameters for Calcium Dodecyl Phosphate

| Parameter | Value |

|---|---|

| Reactant 1 | 50 mM Calcium Chloride (CaCl2) Solution |

| Reactant 2 | 50 mM Dodecyl Phosphate Solution |

| pH of Dodecyl Phosphate Solution | 10 (adjusted with ammonia water) |

| Reaction Temperature | 37°C |

| Reaction Time | 2 hours |

| Product | Calcium Dodecyl Phosphate (precipitate) |

Advanced Characterization and Analytical Techniques

Spectroscopic Characterization of Dodecyl Phosphate (B84403) Systems

Spectroscopy is a cornerstone in the analysis of dodecyl phosphate, offering detailed information on its chemical structure, purity, and interaction mechanisms with other substances and surfaces.

Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive technique widely used for the structural confirmation of dodecyl phosphate and to analyze its interactions. nih.gov The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. mdpi.com The resulting spectrum provides a unique "fingerprint" of the molecule.

For dodecyl phosphate, the FTIR spectrum is characterized by several key absorption bands that confirm its structure. These include stretching vibrations from the long dodecyl chain and the phosphate headgroup. When dodecyl phosphate adsorbs onto a surface, such as a metal oxide, shifts in the positions and intensities of these bands can reveal the nature of the chemical bonding. nih.gov For instance, changes in the P-O stretching vibrations can provide evidence for the formation of inner-sphere complexes between the phosphate group and surface metal atoms. nih.gov This makes FTIR an invaluable tool for studying adhesion and surface modification mechanisms. mdpi.comnih.gov

Table 1: Characteristic FTIR Absorption Bands for Dodecyl Phosphate

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (of P-OH) | Stretching, broad | 3200 - 3600 |

| C-H (alkyl) | Stretching | 2850 - 2960 |

| P=O | Stretching | 1200 - 1300 |

| P-O-C | Stretching | 1000 - 1100 |

Note: The exact positions of peaks can vary depending on the sample's physical state, pH, and interactions with its environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for both qualitative and quantitative analysis of dodecyl phosphate. It leverages the magnetic properties of atomic nuclei, primarily ¹H (proton) and ³¹P (phosphorus), to provide detailed structural information and determine the concentration of species in a mixture. rice.edudefence.gov.au

¹H-NMR is used to analyze the hydrogen atoms within the molecule. The spectrum for dodecyl phosphate shows distinct signals corresponding to the terminal methyl group (CH₃), the repeating methylene (B1212753) units (CH₂) of the alkyl chain, and the methylene group adjacent to the phosphate ester oxygen (CH₂-O). The integration of these signals can confirm the structure of the dodecyl tail.

³¹P-NMR is particularly advantageous for analyzing phosphorus-containing compounds. mdpi.com The ³¹P nucleus has a natural abundance of 100% and a wide chemical shift range, which results in high sensitivity and excellent signal separation, even in complex mixtures. mdpi.comresearchgate.net This minimizes the risk of signal overlap, making it an ideal method for quantitative NMR (qNMR). mdpi.comnih.gov A single, sharp peak is typically observed for dodecyl phosphate, and its chemical shift provides information about the chemical environment of the phosphorus atom. oxinst.com This technique is highly effective for assessing purity and monitoring the progress of reactions involving dodecyl phosphate. rice.edudefence.gov.au

Table 2: Summary of NMR Techniques for Dodecyl Phosphate Analysis

| NMR Technique | Information Provided | Key Advantages |

|---|---|---|

| ¹H-NMR | - Structural confirmation of the dodecyl alkyl chain- Identification of different proton environments (CH₃, CH₂, CH₂-O) | - Provides detailed structural map of the hydrocarbon portion. |

| ³¹P-NMR | - Unambiguous detection of the phosphate group- High sensitivity to the chemical environment of phosphorus- Purity assessment and quantitative analysis of mixtures | - 100% natural abundance of ³¹P nucleus- Wide chemical shift range prevents signal overlap- Direct and effective for quantification oxinst.com |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information on elemental composition and chemical bonding within the top few nanometers of a material's surface. pnnl.govmccrone.com It is exceptionally useful for studying the adsorption of dodecyl phosphate onto various substrates. acs.org The technique involves irradiating a surface with X-rays, which causes the emission of core-level electrons. ipfdd.de The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of a specific element and its chemical state. researchgate.net

In studies of dodecyl phosphate adsorption on surfaces like aluminum oxide, XPS can confirm the presence of phosphorus, carbon, and oxygen on the surface. acs.org High-resolution scans of the P 2p and O 1s peaks can provide detailed information about the bonding between the phosphate headgroup and the substrate, helping to elucidate whether the interaction involves the formation of direct chemical bonds (inner-sphere complexes). acs.org This information is critical for understanding how dodecyl phosphate forms protective or functional layers on materials. acs.org

Atomic Absorption Spectrometry (AAS) is a highly sensitive technique used for the quantitative determination of specific elements, particularly metals, in a sample. drawellanalytical.comfortunejournals.com In the context of dodecyl phosphate research, AAS is primarily employed in adsorption studies to measure the concentration of metal ions in solution. acs.org

For example, when studying the ability of dodecyl phosphate to protect a metal surface (like aluminum) from dissolution in an aqueous environment, AAS can be used to analyze the liquid phase. acs.orgresearchgate.net By measuring the concentration of dissolved aluminum ions in the water before and after the surface has been treated with dodecyl phosphate, researchers can quantify the effectiveness of the adsorbed phosphate layer as a corrosion inhibitor. acs.org A lower concentration of metal ions in the solution indicates a more stable and protective surface layer formed by the dodecyl phosphate. acs.org

Surface Science and Interfacial Characterization Techniques

Understanding the behavior of dodecyl phosphate at interfaces is crucial for its application as a surfactant, coating agent, or corrosion inhibitor. Surface science techniques provide real-time data on the formation and properties of adsorbed dodecyl phosphate layers.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a real-time, surface-sensitive technique that measures minute changes in mass and viscoelastic properties at solid-liquid interfaces. frontiersin.orgnih.gov The core of the instrument is a piezoelectric quartz crystal sensor that oscillates at a specific resonance frequency. nanoscience.com When molecules like dodecyl phosphate adsorb onto the sensor surface, the oscillation frequency decreases, and this change (Δf) is directly related to the added mass (including hydrodynamically coupled water). nih.gov

Simultaneously, QCM-D measures the energy dissipation (ΔD), which provides information about the softness or rigidity of the adsorbed layer. nanoscience.comnih.gov A rigid, compact layer will have a low dissipation, while a soft, diffuse, or water-rich layer will have a high dissipation. nanoscience.com

Studies on the adsorption of sodium dodecyl phosphate (SDP) onto aluminum oxide surfaces have shown that QCM-D can track the adsorption process in real time. acs.org The data reveals the kinetics of layer formation and provides insight into the final structure. For SDP, the results indicated the formation of a compact and relatively rigid protective layer, which helps explain its effectiveness in preventing the dissolution of the aluminum surface. acs.org

Table 3: Interpreting QCM-D Data for Dodecyl Phosphate Adsorption

| Parameter | Measurement | Interpretation for Adsorbed Layer |

|---|---|---|

| Frequency (Δf) | Change in oscillation frequency | A decrease indicates mass uptake (adsorption). The magnitude is proportional to the adsorbed mass. |

| Dissipation (ΔD) | Energy loss of the oscillation | A small change indicates a rigid, compact layer. A large change indicates a soft, viscoelastic, or swollen layer. |

Ellipsometry and Contact Angle Measurements for Monolayer Formation and Hydrophobicity Assessment

The formation of self-assembled monolayers (SAMs) of dodecyl phosphate on various substrates is a key area of research, with ellipsometry and contact angle measurements serving as primary tools for their characterization. These techniques provide insights into the thickness, uniformity, and surface energy of the formed monolayers.

Dodecyl phosphate and its derivatives spontaneously form densely packed SAMs on metal oxide surfaces such as titanium oxide, aluminum oxide, and tantalum oxide when adsorbed from aqueous solutions. mdpi.commuser-my.com The phosphate headgroup strongly binds to the metal oxide, while the dodecyl chain orients away from the surface.

Contact angle measurements are instrumental in determining the hydrophobicity of these monolayers. For a fully formed dodecyl phosphate monolayer with the methyl-terminated dodecyl chains oriented outwards, the surface becomes highly hydrophobic. Advancing water contact angles on smooth metal oxide surfaces coated with a dodecyl phosphate SAM are consistently reported to be high, indicating significant water repellency.

Advancing Water Contact Angles of Dodecyl Phosphate Monolayers on Various Smooth Metal Oxide Surfaces

| Substrate | Advancing Water Contact Angle (°) | Reference |

|---|---|---|

| Titanium Oxide (TiO₂) | ~110 | mdpi.commuser-my.com |

| Tantalum Oxide (Ta₂O₅) | ≥110 | muser-my.com |

| Niobium Oxide (Nb₂O₅) | ≥110 | muser-my.com |

| Zirconium Oxide (ZrO₂) | ≥110 | muser-my.com |

| Anodized Aluminum (Al₂O₃) | ≥110 | muser-my.com |

The surface roughness of the substrate has a pronounced effect on the wetting properties of the dodecyl phosphate monolayer, with rougher surfaces exhibiting even higher advancing contact angles, sometimes reaching up to 150°. researchgate.net The ability to create mixed monolayers by co-adsorbing dodecyl phosphate with hydroxy-terminated analogues allows for the precise tuning of the surface's wettability, with contact angles being controllable over a wide range from highly hydrophobic to hydrophilic. muser-my.comresearchgate.net While direct ellipsometric data for dodecyl phosphate monolayers is not extensively detailed in the provided search results, this technique is crucial for determining the thickness of such organic layers, which is expected to be in the nanometer range, consistent with a single molecule's length.

Electrochemical Impedance Spectroscopy (EIS) for Corrosion Protection Film Evaluation

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to evaluate the performance of dodecyl phosphate films as corrosion inhibitors, particularly for steel and other metals in corrosive environments. By applying a small amplitude AC voltage over a range of frequencies, EIS can provide quantitative data on the protective properties of the film at the metal-electrolyte interface.

When a metal is coated with a dodecyl phosphate film, the film acts as a barrier to the corrosive species. The effectiveness of this barrier can be quantified by fitting the EIS data to an equivalent electrical circuit. Key parameters derived from this analysis include the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value indicates a more effective inhibition of the corrosion process at the metal surface.

Double-Layer Capacitance (Cdl): This relates to the dielectric properties of the interface and the thickness of the protective film. A decrease in Cdl is often associated with the adsorption of the inhibitor molecules on the metal surface, leading to a thicker and more protective barrier.

Studies on phosphate-based coatings on steel have shown that the presence of the phosphate layer significantly increases the charge transfer resistance, indicating enhanced corrosion protection. The post-sealing of these phosphate coatings further improves their protective properties.

Representative EIS Data for Phosphate-Based Coatings on Steel in a Corrosive Medium

| Coating | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF·cm⁻²) | Reference |

|---|---|---|---|

| Bare Steel | ~500 | ~100 | electrochemsci.org |

| Phosphated Steel | ~2500 | ~20 | electrochemsci.org |

| Phosphated and Post-Sealed Steel | >10000 | ~5 | electrochemsci.org |

The impedance data, often visualized in Nyquist and Bode plots, reveal the mechanism of corrosion inhibition. For dodecyl phosphate films, the increase in Rct and decrease in Cdl upon their application are clear indicators of the formation of a protective, self-assembled monolayer that hinders the electrochemical reactions responsible for corrosion. researchgate.netelectrochemsci.org

Microstructural and Morphological Analysis

The bulk and aggregated forms of dodecyl phosphate can be characterized by a variety of techniques that provide information on particle morphology, crystalline structure, and aggregate size.

Electron Microscopy (SEM, TEM) for Aggregate and Particle Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology and structure of materials at the micro- and nanoscale. While specific SEM and TEM images of dodecyl phosphate aggregates were not found in the provided search results, these techniques are generally applicable to study the self-assembled structures of amphiphilic molecules. For instance, related compounds like sodium dodecyl sulfate (B86663) are known to form various structures, such as micelles and other aggregates, which can be visualized using these microscopic techniques. SEM would be suitable for observing the surface topography of larger aggregates or crystalline powders of dodecyl phosphate, while TEM would provide higher resolution images of the internal structure of smaller aggregates or nanoparticles.

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases of solid materials. The diffraction pattern obtained is unique to a specific crystalline structure. Although a specific XRD pattern for pure crystalline dodecyl phosphate was not available in the search results, XRD has been used to characterize materials containing long-chain alkyl phosphates and related compounds. For example, studies on calcium phosphates and materials functionalized with dodecylphosphonic acid utilize XRD to identify the crystalline phases present. researchgate.netbiointerfaceresearch.com The analysis of such patterns would reveal information about the lattice parameters and the packing of the dodecyl phosphate molecules in the solid state.

Light Scattering Techniques for Aggregate Size and Diffusion Coefficient Determination

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and aggregates in suspension, such as micelles formed by dodecyl phosphate in aqueous solutions. DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. From these fluctuations, the translational diffusion coefficient (D) can be calculated, which is then related to the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation.

Dodecyl phosphate, being an amphiphilic molecule, is expected to form micelles above its critical micelle concentration (CMC). DLS is an ideal technique to characterize these micelles. Studies on similar surfactants, like sodium dodecyl sulfate (SDS), provide representative data on what can be expected for dodecyl phosphate micelles.

Representative DLS Data for Surfactant Micelles in Aqueous Solution

| Surfactant System | Hydrodynamic Diameter (nm) | Diffusion Coefficient (D) (x 10⁻⁷ cm²/s) | Reference |

|---|---|---|---|

| Sodium Dodecyl Sulfate (SDS) Micelles | ~4-6 | ~10 | ichem.mdresearchgate.net |

| Disodium Cocoamphoacetate Micelles | ~10 | Not Reported | muser-my.com |

The size of the micelles can be influenced by factors such as concentration, temperature, and the ionic strength of the solution. DLS can be used to monitor these changes and provide insights into the aggregation behavior of dodecyl phosphate.

Chromatographic and Titration Methods for Compositional Analysis

The purity and concentration of dodecyl phosphate in various formulations can be determined using chromatographic and titration techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of components in a mixture. For phosphate-containing compounds like dodecyl phosphate, reversed-phase HPLC is often employed. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A validated HPLC method for the analysis of long-chain alkyl phosphates, such as dolichyl phosphates, has been described, which can be adapted for dodecyl phosphate. Key parameters of an HPLC method include:

Column: A C18 reversed-phase column is typically used.

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is commonly employed to achieve good separation.

Detection: Due to the lack of a strong chromophore in dodecyl phosphate, detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or by derivatization to introduce a UV-active or fluorescent tag. Mass spectrometry (MS) can also be coupled with HPLC for highly sensitive and specific detection.

For the quantitative analysis of dodecyl phosphate, a calibration curve would be constructed using standards of known concentration.

Potentiometric titration is a classical analytical method that can be used to determine the concentration of acidic species like dodecyl phosphate. The procedure involves titrating a solution of dodecyl phosphate with a standardized strong base, such as sodium hydroxide (B78521), while monitoring the potential change with a pH electrode.

The titration curve, a plot of pH versus the volume of titrant added, will show inflection points corresponding to the equivalence points of the acidic protons of the phosphate group. Dodecyl phosphate is a monoalkyl phosphoric acid and is expected to have two acidic protons. The endpoints can be determined from the titration curve, or more accurately from its first or second derivative plots. pharmaguideline.comprotocols.ioyoutube.comsapub.orgyoutube.com This method is suitable for determining the purity and assay of dodecyl phosphate.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Mixture Separation and Identification

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique for separating, identifying, and quantifying the individual components within the "Dodecan-1-ol;phosphoric acid" reaction mixture. The chromatographic separation is typically achieved using reverse-phase (RP) HPLC, where the separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase.

The analysis of alkyl phosphates by RPLC-MS can be challenging due to the high polarity of the phosphate group, which can lead to poor retention on standard C18 columns and peak tailing. nih.govhpst.cz Methodologies have been developed to overcome these challenges, such as chemical derivatization (e.g., methylation) of the phosphate group to reduce its polarity and improve chromatographic behavior. nih.govacs.org Furthermore, the use of bio-inert LC systems, which are free of iron and steel components, can prevent the formation of phosphate-iron complexes that cause unwanted sample retention and peak tailing. hpst.cz

Following separation by HPLC, the eluting compounds are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds, as it is a soft ionization method suitable for polar and thermally labile molecules. mdpi.com The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), providing highly specific detection and enabling the identification of each component. By operating the mass spectrometer in tandem mode (MS/MS), precursor ions of a specific m/z can be selected and fragmented to produce a characteristic fragmentation pattern, which provides definitive structural confirmation of the mono- and di-alkyl phosphate esters. mdpi.comnih.gov

A typical HPLC-MS analysis of the reaction mixture would show distinct peaks for dodecan-1-ol, mono-dodecyl phosphate, and di-dodecyl phosphate at different retention times, allowing for their individual quantification.

Table 1: Illustrative HPLC-MS Parameters for Alkyl Phosphate Analysis

| Parameter | Description |

|---|---|

| HPLC System | Agilent 1260 Infinity Bio-inert Quaternary LC or similar hpst.cz |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size) mdpi.com |

| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) nih.govacs.org |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid nih.govacs.org |

| Gradient Elution | A time-programmed gradient from high aqueous to high organic content |

| Flow Rate | 0.2 - 0.4 mL/min mdpi.com |

| Column Temperature | 40 - 55 °C nih.govmdpi.com |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode for phosphates |

| MS Detector | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Q-Exactive) nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification mdpi.com |

Acidometric/Potentiometric Titration for Mono- and Di-Alkyl Phosphate Quantification

Acidometric or potentiometric titration is a well-established and practical method for quantifying the relative amounts of mono-alkyl and di-alkyl phosphates in a mixture. researchgate.netresearchgate.net This technique is based on the different acidity (pKa values) of the phosphate esters. Mono-dodecyl phosphate is a dibasic acid, having two acidic protons, while di-dodecyl phosphate is a monobasic acid with one acidic proton. Phosphoric acid, if present, is a tribasic acid.

In a potentiometric titration, a standard solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is slowly added to the sample, which is dissolved in a suitable solvent. The change in pH of the solution is monitored using a pH electrode as a function of the volume of titrant added. The resulting titration curve will exhibit distinct inflection points or "jumps" in pH, which correspond to the neutralization of the different acidic protons in the mixture.

Typically, the first equivalence point corresponds to the neutralization of the first proton of both the mono-alkyl phosphate and any residual strong acids (like phosphoric acid). The second equivalence point corresponds to the neutralization of the second proton of the mono-alkyl phosphate. The amount of di-alkyl phosphate can be determined by the difference between the titrant volumes required to reach these equivalence points. researchgate.net This method offers a cost-effective and straightforward way to determine the composition of the ester mixture without the need for complex instrumentation like NMR. researchgate.net

Table 2: Example Titration Data for a Dodecyl Phosphate Mixture

| Titrant Volume (mL) | pH | Equivalence Point | Analyte Neutralized |

|---|---|---|---|

| 0.00 | 2.1 | - | - |

| ... | ... | - | - |

| 5.20 | 4.5 | First | First proton of Mono-dodecyl Phosphate + Di-dodecyl Phosphate |

| ... | ... | - | - |

This is a simplified, illustrative example. The exact pH values and titrant volumes depend on the specific concentrations of the components in the sample.

Computational and Theoretical Investigations of Dodecyl Phosphate Behavior

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic, atomistic view of molecular systems, allowing for the investigation of the formation and behavior of dodecyl phosphate (B84403) aggregates, their response to mechanical stress, and their interaction with various surfaces.

MD simulations have been instrumental in characterizing the supramolecular structures formed by dodecyl phosphate in aqueous environments. These simulations offer insights into the properties of planar bilayer membranes, which serve as models for unilamellar vesicles, and spherical micelles. nih.gov Studies have shown that the GROMOS96 united-atom model, utilizing the 43A2 force-field parameter set, can accurately reproduce experimentally observed properties of these aggregates. nih.gov

The stability and structure of these aggregates are highly dependent on environmental conditions such as pH. At low pH, hydrogen bonding plays a crucial role in stabilizing bilayer structures. nih.gov Conversely, at high pH, micelles are energetically favored, and hydrogen bonding is less significant in their stabilization. nih.gov Simulations have been performed on dodecylphosphocholine (B1670865) (DPC), a closely related zwitterionic surfactant, to study the effect of aggregation size on micelle structure. These simulations, involving micelles of 40, 54, and 65 lipids, provide a detailed picture of micelle dynamics and the relaxation behavior of the lipid chains. acs.org

The table below summarizes key findings from MD simulations of dodecyl phosphate and dodecylphosphocholine aggregates.

| Aggregate Type | Key Simulation Findings | Influencing Factors | Relevant Compounds |

| Bilayers | Stabilized by hydrogen bonding at low pH. Serve as a model for unilamellar vesicles. nih.gov | pH | Dodecyl phosphate |

| Micelles | Energetically favored at high pH. Spontaneous aggregation of surfactants into a single micelle is observed. nih.govrug.nl | pH, Surfactant Concentration | Dodecyl phosphate, Dodecylphosphocholine |

| Vesicles | Planar bilayer simulations provide a model for the properties of unilamellar vesicular membranes. nih.gov | Not specified in detail | Dodecyl phosphate |

Non-Equilibrium Molecular Dynamics (NEMD) is a powerful computational technique used to study systems that are not in thermodynamic equilibrium, such as those subjected to external forces or energy fluxes. mdpi.comresearchgate.net This methodology is particularly suited for investigating the mechanochemical dissociation of molecular structures, where mechanical forces can induce chemical reactions and bond scission.

In the context of dodecyl phosphate, NEMD simulations could be employed to understand how mechanical stresses, for instance, those encountered in tribological applications, can lead to the breakdown of self-assembled layers or individual molecules. While direct NEMD studies on the mechanochemical dissociation of dodecyl phosphate are not extensively documented in the available literature, the principles of D-NEMD (Dynamical approach to Non-Equilibrium Molecular Dynamics) provide a theoretical framework for such investigations. mdpi.com This approach allows for the computation of time-dependent macroscopic behaviors by averaging over a large sample of non-equilibrium trajectories. researchgate.net Such simulations could elucidate the pathways of dissociation, identify the primary bonds that are susceptible to mechanical rupture, and quantify the energy required for these processes. For example, simulations on other molecules have followed the decomposition and chemical dynamics for vibrationally excited states, providing insights into non-equilibrium processes. arxiv.org

The adsorption of dodecyl phosphate onto various substrates is critical for its application in areas such as corrosion inhibition and lubrication. MD simulations have been used to model the dynamics of this adsorption process at the molecular level.

Studies have investigated the adsorption of anionic surfactants, including sodium dodecyl phosphate (SDP), on aluminum and aluminum oxide surfaces. acs.org These simulations, complemented by experimental techniques, reveal that SDP adsorbs strongly to aluminum oxide, forming bilayer patches. researchgate.net The adsorption is considered largely irreversible. researchgate.net The formation of a compact and protective layer by SDP is more effective in preventing the dissolution of aluminum compared to other surfactants like sodium dodecyl sulfate (B86663) (SDS). acs.org This difference is attributed to the stronger complexing ability of the phosphate headgroup with the aluminum surface, likely forming an inner-sphere complex. acs.org

Similarly, the adsorption and desorption dynamics of surfactants on modified silica (B1680970) surfaces have been observed. nih.gov These models help in understanding the orientation and packing of the adsorbed molecules, which are crucial for the functional properties of the resulting surface film.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for analyzing chemical reactivity and bonding, making it an ideal tool for studying the interaction of dodecyl phosphate with surfaces and its decomposition pathways.

DFT calculations have been successfully applied to elucidate the adsorption mechanism of dodecyl phosphate (DPA) and dodecyl phosphoric acid (DDPA) on mineral surfaces such as kaolinite (B1170537). journalssystem.comresearchgate.net These studies analyze the adsorption configurations, electron density differences, charge transfer, and density of states to provide a detailed picture of the interaction.

Simulations show that the adsorption energy of both DPA and DDPA is significantly stronger on the (001) surface of kaolinite compared to the (001̅) surface. journalssystem.comresearchgate.net Analysis of the Mulliken bond population indicates that DDPA can form effective hydrogen bonds with both surfaces. In contrast, DPA forms strong hydrogen bonds primarily on the (001) surface. journalssystem.comresearchgate.net This preferential adsorption is a key factor in applications such as froth flotation for mineral separation. journalssystem.com The more negative the adsorption energy, the more favored the adsorption process is. youtube.com

The following table presents a summary of DFT findings on the adsorption of dodecyl phosphate on kaolinite.

| Adsorbate | Kaolinite Surface | Adsorption Energy | Bonding Interaction |

| Dodecyl Phosphate (DPA) | (001) | Strong | Strong hydrogen bonds |

| Dodecyl Phosphate (DPA) | (001̅) | Weak | Weaker interaction |

| Dodecyl Phosphoric Acid (DDPA) | (001) | Strong | Effective hydrogen bonds |

| Dodecyl Phosphoric Acid (DDPA) | (001̅) | Weaker | Effective hydrogen bonds |

The thermal decomposition of phosphate esters on ferrous surfaces is a critical process in the formation of protective tribofilms in lubrication applications. While direct DFT studies specifically on dodecyl phosphate are limited in the reviewed literature, extensive research on other phosphate esters, such as tricresyl phosphate (TCP), provides significant insights into the potential decomposition pathways. escholarship.orgresearchgate.net

Reactive force field (ReaxFF) molecular dynamics simulations, often validated with DFT calculations, are used to study the thermal decomposition of phosphate esters on surfaces like Fe₃O₄(001) and α-Fe(110). researchgate.net These studies show that chemisorption interactions occur even at room temperature, with the number of molecule-surface bonds increasing with temperature. researchgate.net

For alkyl phosphates, thermal decomposition on Fe₃O₄(001) is proposed to proceed mainly through C-O and C-H bond cleavage. researchgate.net In contrast, aryl phosphates exhibit higher thermal stability, decomposing primarily through P-O and C-H cleavage at very high temperatures. researchgate.net The presence of water can passivate the ferrous surfaces, inhibiting chemisorption and subsequent decomposition. researchgate.net DFT can be used to determine the thermochemistry of elementary dehydrogenation, C-C, and C-O bond scission reactions on metal surfaces. rsc.org These computational approaches can identify reaction pathways, including intermediates that are difficult to detect experimentally. escholarship.org

Supramolecular Assembly, Aggregation, and Interfacial Phenomena

Self-Assembly of Dodecyl Phosphate (B84403) in Aqueous and Mixed Media

In aqueous environments, dodecyl phosphate molecules spontaneously associate to minimize the unfavorable contact between their hydrophobic tails and water molecules, a phenomenon driven by the hydrophobic effect. This self-assembly leads to the formation of a variety of ordered structures, the morphology of which is highly sensitive to the surrounding environmental conditions.

The aggregation of dodecyl phosphate in aqueous solutions can result in the formation of micelles, vesicles, or bilayers. Micelles are typically spherical or cylindrical aggregates where the hydrophobic tails form a core, and the hydrophilic phosphate headgroups are exposed to the aqueous solvent. Vesicles are enclosed bilayer structures with an aqueous core, and planar bilayers represent extended lamellar structures.

The transition between these structures is largely governed by the packing parameter of the amphiphile, which relates the volume of the hydrophobic chain to the area of the headgroup and the chain length. While specific studies detailing the full range of dodecyl phosphate's polymorphic behavior are not abundant, the behavior of analogous single-chain amphiphiles like dodecylphosphocholine (B1670865) (DPC) provides valuable insights. DPC is known to form micellar structures in aqueous solutions. nih.gov The transition from micelles to vesicles is a complex process that can be triggered by changes in solution conditions, leading to a rearrangement of the amphiphiles into a bilayer configuration. researchgate.netdntb.gov.ua For phospholipids (B1166683), this transition can proceed through intermediate structures like open vesicles or worm-like micelles. researchgate.net

Molecular dynamics simulations of n-dodecyl phosphate have shown that it can form both planar bilayer membranes, which serve as a model for unilamellar vesicles, and spherical micelles. These simulations indicate that hydrogen bonding plays a crucial role in stabilizing bilayer aggregates, particularly at lower pH values.

The morphology of dodecyl phosphate aggregates is highly dependent on the physicochemical properties of the aqueous medium, such as pH, ionic strength, and the presence of other surface-active molecules (co-surfactants).

pH: The phosphate headgroup of dodecyl phosphate has a pKa value that influences its degree of ionization. At low pH, the headgroup is protonated and less charged, which can favor the formation of structures with lower curvature, such as bilayers, due to reduced electrostatic repulsion between headgroups. nih.gov Conversely, at higher pH, the headgroup is deprotonated and carries a negative charge, increasing electrostatic repulsion and favoring the formation of more highly curved structures like micelles. This pH-dependent behavior is a key factor in controlling the self-assembly process. For instance, the deposition of dodecyl phosphate onto a TiO2 surface proceeds more rapidly at a lower pH of 4.5 compared to a pH of 7.0, indicating a change in the molecule's interaction with surfaces based on its protonation state. iaea.org

Ionic Strength: The addition of electrolytes to the solution can screen the electrostatic repulsion between the charged phosphate headgroups. An increase in ionic strength generally leads to a decrease in the critical micelle concentration (CMC) and can promote the growth of micelles into larger, less curved aggregates. nih.govrsc.orgresearchgate.net This is because the counterions from the salt reduce the repulsion between the headgroups, allowing the hydrophobic tails to pack more closely. For polyelectrolyte-enzyme self-assemblies in the presence of phosphate ions, high ionic strength was found to induce a globular structure in the polyelectrolyte, which in turn affected the multilayer film formation. rsc.orgresearchgate.net

Co-surfactants: The introduction of other surfactants or amphiphilic molecules can significantly alter the aggregation behavior of dodecyl phosphate. Co-surfactants can be incorporated into the aggregates, modifying their size, shape, and stability. Depending on the nature of the co-surfactant (e.g., its charge, size, and geometry), it can either promote or inhibit the formation of certain structures. For instance, the presence of co-surfactants can change the effective packing parameter of the system, leading to transitions between micellar, vesicular, and lamellar phases.

| Factor | Effect on Headgroup Interaction | Favored Aggregate Structure | Underlying Mechanism |

|---|---|---|---|

| Low pH | Reduced electrostatic repulsion (protonation) | Bilayers/Vesicles | Allows for closer packing of headgroups, favoring lower curvature. nih.gov |

| High pH | Increased electrostatic repulsion (deprotonation) | Micelles | Greater repulsion between headgroups favors higher curvature structures. |

| Increased Ionic Strength | Screening of electrostatic repulsion | Larger aggregates (e.g., rod-like micelles, bilayers) | Counterions reduce headgroup repulsion, promoting growth of aggregates. nih.govrsc.org |

| Presence of Co-surfactants | Alters effective packing parameter | Varies (can induce transitions between morphologies) | Incorporation of co-surfactant molecules changes the overall geometry of the aggregate. |

Lipopeptides, which consist of a lipid tail covalently linked to a peptide headgroup, are another class of amphiphiles whose self-assembly is relevant to the behavior of dodecyl phosphate, particularly when the lipid tail is a lauric acid chain (C12). In a phosphate buffer, which provides a controlled pH and ionic environment, these lipopeptides can self-assemble into a variety of nanostructures.

Research on a lauroyl peptide (C12) with a glycine-glycine-D-serine-D-lysine headgroup demonstrated a distinct pH-dependent polymorphism. At acidic pH, the lipopeptide forms spherical micelles. As the pH is increased, a conformational transition in the peptide headgroup from a random coil to a β-sheet structure occurs. This change in the headgroup conformation drives a morphological remodeling of the aggregates, leading to the formation of fibers and eventually a hydrogel at higher concentrations and basic pH. researchgate.netuniroma1.it

Similarly, studies on short cationic antimicrobial lipopeptides with C12 to C18 fatty acid chains in a phosphate buffer at pH 7.4 showed that they all have the ability to self-assemble. An increase in the ionic strength of the solution, as provided by the phosphate buffer, was found to cause a significant decrease (at least 10-fold) in the critical aggregation concentration (CAC) compared to unbuffered solutions. nih.gov This highlights the important role of the buffer in modulating the self-assembly process.

| pH Condition | Peptide Headgroup Conformation | Resulting Supramolecular Structure |

|---|---|---|

| Acidic | Random Coil | Spherical Micelles researchgate.netuniroma1.it |

| Basic | β-Sheet | Fibers/Hydrogel researchgate.netuniroma1.it |

Interfacial Adsorption and Monolayer Formation

At the interface between a solid substrate and a liquid phase, dodecyl phosphate can adsorb and form highly ordered, thin films known as self-assembled monolayers (SAMs). The formation of these monolayers is driven by the strong interaction between the phosphate headgroup and the solid surface, coupled with the van der Waals interactions between the adjacent dodecyl chains.

Dodecyl phosphate has been shown to form dense and robust SAMs on various metal and metal oxide surfaces, which can significantly modify the surface properties of the substrate.

Aluminum Alloy: Dodecyl phosphate can be successfully assembled on the surface of 2024 aluminum alloy, forming a protective film. This self-assembly occurs via a covalent bond attachment between the phosphate headgroup and the native aluminum oxide layer on the alloy. sciforum.netresearchgate.net The resulting monolayer is hydrophobic, with the hydrocarbon tails oriented away from the surface. These SAMs have been shown to provide excellent corrosion resistance. sciforum.net Molecular dynamics simulations suggest that the phosphate headgroup acts as the active group, binding in a tridentate fashion to the Al2O3 surface. sciforum.net

Indium Tin Oxide (ITO): Dodecyl phosphate also forms self-assembled monolayers on the surface of indium tin oxide (ITO), a transparent conducting oxide widely used in electronic devices. The adsorption of dodecyl phosphate onto ITO surfaces has been confirmed under open-circuit conditions. researchgate.net The interaction is believed to occur between the phosphate headgroup and the indium and/or tin cations on the ITO surface. The formation of these monolayers can be influenced by the application of an electrical potential. researchgate.net

The formation of dodecyl phosphate SAMs is a dynamic process that can be described by its kinetics and thermodynamics.

Kinetics: The rate of SAM formation is influenced by factors such as the concentration of the dodecyl phosphate solution, the temperature, and the pH. Studies on the adsorption of dodecyl phosphate on ITO have shown that the presence of an electrical field can increase the amount of adsorbed material. researchgate.net Furthermore, an applied anodic potential can lead to the desorption of the monolayer, indicating that the process is reversible under certain conditions. researchgate.net The kinetics of adsorption on phosphonic acids on ITO have been shown to be faster at elevated temperatures. rsc.org The deposition of dodecyl phosphate on TiO2 surfaces is also pH-dependent, with faster initial adsorption at pH 4.5 than at pH 7.0. However, the stability of the film is greater when deposited at the higher pH, suggesting that a slower, more controlled deposition allows for better molecular arrangement and a more robust monolayer. iaea.org

Interactions with Diverse Substrates and Biomolecules

Dodecyl phosphate and related alkyl phosphates exhibit significant interactions with ferrous surfaces and iron-based materials, primarily functioning as corrosion inhibitors. The adsorption of these molecules onto the metal surface forms a protective film that acts as a barrier against corrosive substances. This adsorption can occur through either physical (electrostatic) or chemical interactions, where a coordinate covalent bond is formed between the inhibitor and the metal surface. mpg.de

The effectiveness of monoalkyl phosphate esters as corrosion inhibitors for iron in acidic solutions has been shown to depend on the length of the alkyl chain. mpg.de While specific studies focusing solely on dodecyl phosphate are part of a broader class of such inhibitors, the general mechanism involves the phosphate head group strongly interacting with the iron or iron oxide surface. This interaction is crucial for the formation of a dense, passivating film. mpg.de In acidic environments, these compounds often act as mixed-type corrosion inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. mpg.de

The principle of using surfactants for corrosion inhibition is well-established. For example, sodium dodecyl sulfate (B86663) (SDS), a compound with a similar alkyl chain length, has demonstrated exceptional corrosion-inhibiting properties for grey cast iron in phosphoric acid solutions. unimi.it SDS has been shown to adsorb onto the metal surface through both chemical and physical interactions, blocking reaction sites and achieving inhibition efficiencies of approximately 95%. unimi.it This suggests that the amphiphilic nature of dodecyl phosphate, with its phosphate head group and long hydrocarbon tail, is well-suited for forming protective layers on iron-based materials. The phosphate group can form stable bonds with the metal surface, while the hydrophobic alkyl chains create a barrier to the aqueous corrosive environment. oup.com

Dodecyl phosphate demonstrates a strong affinity for hydroxyapatite (B223615) (HAP), the primary mineral component of tooth enamel. nih.govresearchgate.net This interaction is of significant interest in dentistry, particularly for the prevention of dental erosion, which is the dissolution of tooth mineral by acids. nih.govresearchgate.net Studies have shown that dodecyl phosphates effectively inhibit the dissolution of native hydroxyapatite surfaces. nih.govresearchgate.net

The adsorption of dodecyl phosphate onto HAP and enamel surfaces is robust, with the phosphate head group playing an essential role in the strong binding to the substrate. nih.govresearchgate.net In comparative studies, dodecyl phosphates exhibited a higher affinity for both HAP and enamel than sodium dodecyl sulfate (SDS), and very little of the adsorbed dodecyl phosphate was removed by washing with water. nih.govresearchgate.net This indicates a strong, substantive interaction. The adsorption of dodecyl phosphate can modify the surface properties of HAP, for instance, by decreasing its degree of crystallinity when HAP is prepared in the presence of the surfactant. nih.gov This occurs because the dodecyl phosphate adsorbs to the growth sites on the HAP nuclei, acting as a "crystal poison." nih.gov

Furthermore, the adsorption of dodecyl phosphate can render the hydrophilic surface of hydroxyapatite more hydrophobic. This surface modification can, in turn, influence the subsequent adsorption of other molecules. For example, a nonionic surfactant that does not readily adsorb to a raw HAP surface will adsorb after the surface has been pre-treated with dodecyl phosphate, indicating that the protruding alkyl chains create a new interface for hydrophobic interactions. nih.gov

Table 2: Comparative Affinity of Surfactants for Dental Substrates

| Surfactant | Substrate | Affinity/Desorption | Reference |

|---|---|---|---|

| Dodecyl Phosphates (DPs) | Hydroxyapatite | High affinity, little desorption with water | nih.govresearchgate.net |

| Dodecyl Phosphates (DPs) | Tooth Enamel | High affinity, little desorption with water | nih.govresearchgate.net |

| Sodium Dodecyl Sulphate (SDS) | Hydroxyapatite | Lower affinity, readily desorbed with water | nih.govresearchgate.net |

Complexation and Interactions with Proteins and Peptides (e.g., Lysozyme (B549824), Cell-Penetrating Peptides)

The interaction between surfactants and proteins is a complex phenomenon that can lead to changes in protein structure and function. While direct studies on dodecyl phosphate with lysozyme are not extensively detailed in the provided search results, the behavior of the structurally similar anionic surfactant, sodium dodecyl sulfate (SDS), provides significant insights into these interactions.

Lysozyme, a small globular protein with a high isoelectric point, carries a net positive charge at neutral pH. acs.org This allows it to interact electrostatically with anionic surfactants like SDS. The interaction between lysozyme and SDS is characterized by the formation of protein-surfactant complexes. chemrxiv.orgresearchgate.net At low SDS concentrations, the binding is primarily driven by ionic interactions between the negatively charged sulfate headgroups and the positively charged residues on the lysozyme surface. acs.org This initial binding can lead to the formation of highly surface-active complexes. chemrxiv.orgresearchgate.net

As the concentration of the anionic surfactant increases, more molecules bind to the protein. This can lead to a neutralization of the protein's charge and, in some cases, the formation of insoluble precipitates. chemrxiv.orgresearchgate.net Upon further addition of the surfactant, these precipitates can redissolve, often accompanied by conformational changes in the protein, including unfolding. acs.orgchemrxiv.org The hydrophobic alkyl tails of the surfactant molecules can interact with the hydrophobic regions of the protein, contributing to these structural alterations. acs.org

The stoichiometry of these complexes can be well-defined under certain conditions. For instance, at low concentrations, a constant molar ratio of SDS to lysozyme has been observed in the complexes adsorbed at the air-water interface. chemrxiv.orgresearchgate.net These interactions are fundamental to understanding how surfactants can modulate protein solubility and activity, which is relevant in various biological and biotechnological contexts.

Amphiphilic molecules like dodecyl phosphate can play a significant role at the interface in liquid-liquid extraction systems, although specific studies detailing its role are not as prevalent as for other organophosphorus extractants like tributyl phosphate (TBP). researchgate.netresearchgate.net The fundamental principle of solvent extraction involves the partitioning of a solute, often a metal ion, between an aqueous phase and an immiscible organic phase. chemrxiv.org This process is heavily influenced by the interfacial chemistry. nih.gov

Extractant molecules, particularly those with surfactant-like properties, tend to accumulate at the liquid-liquid interface. The efficiency of extraction is related to the formation of metal-extractant complexes. Atomistic simulations of uranyl extraction by TBP in dodecane (B42187) have shown that the interface facilitates the formation of various extractable uranyl complexes. nih.gov The general structure of dodecyl phosphate, with a polar phosphate head and a nonpolar dodecyl tail, suggests it would exhibit significant interfacial activity.

In systems involving surfactants, the formation of aggregates such as reversed micelles in the organic phase is common and plays a key role in the extraction process. nih.gov Anionic surfactants like sodium dodecyl sulfate have been investigated for their impact on aqueous two-phase systems used for separations. acs.org The addition of such surfactants can alter the phase diagram of the system, affecting the partitioning of components. acs.org For instance, a mixture of methyl isobutyl ketone and 1,2-dichloroethane (B1671644) has been identified as an effective solvent for extracting the anionic surfactant sodium dodecyl sulfate, demonstrating the complex interactions that govern these extraction processes. kuleuven.be The role of dodecyl phosphate in such systems would likely involve modifying the interfacial tension and participating in the formation of extractable metal complexes, similar to other acidic organophosphorus extractants. nih.gov

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. mpg.de While specific examples of dodecyl phosphate acting as a guest in classic host molecules like cyclodextrins or calixarenes are not prominent in the search results, its molecular structure allows for participation in such systems.

The long, hydrophobic dodecyl chain can be encapsulated within the hydrophobic cavity of host molecules. For instance, cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, are known to form inclusion complexes with fatty acids of similar chain length, such as dodecanoic acid. oatext.comnih.gov The formation of these complexes is driven by the favorable interaction of the hydrophobic guest with the cyclodextrin (B1172386) cavity in an aqueous environment. oatext.com It is plausible that dodecyl phosphate could form similar inclusion complexes, with its dodecyl tail inside the host cavity and the polar phosphate head group remaining in the aqueous phase.

Furthermore, the principles of supramolecular assembly are evident in the aggregation behavior of dodecyl phosphate itself. Molecular dynamics simulations have shown that dodecyl phosphate molecules can self-assemble into supramolecular structures like planar bilayers and spherical micelles, depending on the conditions. nih.gov These aggregation phenomena are a form of host-guest interaction where each molecule acts as both host and guest. Additionally, dodecyl-containing oligonucleotides have been shown to form supramolecular associates with serum albumin, where the protein acts as a host for the lipophilic oligonucleotide conjugates, demonstrating the versatility of the dodecyl group in mediating such interactions.

Mechanistic Studies of Chemical Reactivity and Degradation Pathways

Thermal Decomposition Mechanisms of Alkyl Phosphate (B84403) Esters

The thermal decomposition of phosphate esters, particularly on metal surfaces, is a process of significant industrial relevance, notably in the field of tribology where it initiates the formation of protective antiwear films. imperial.ac.ukchemrxiv.org Molecular dynamics simulations and surface science studies have elucidated the complex series of reactions that occur at elevated temperatures.

The thermal degradation of alkyl phosphate esters like dodecyl phosphate primarily proceeds through the cleavage of Carbon-Oxygen (C-O) and Carbon-Hydrogen (C-H) bonds. chemrxiv.orgacs.orgsemanticscholar.orgresearchgate.net The scission of the P-O bond in alkyl phosphates is a much less common event, generally requiring significantly higher temperatures to occur. semanticscholar.orgresearchgate.net In contrast, aryl phosphates exhibit much greater thermal stability, and their decomposition pathway is dominated by P-O and C-H bond cleavage at very high temperatures. chemrxiv.orgacs.orgresearchgate.net For tributylphosphate (TNBP), a representative alkyl phosphate, C-O bond dissociation is considered the rate-determining step in the thermal decomposition process. acs.org This fundamental difference in cleavage pathways underscores the influence of the substituent group attached to the phosphate core on the molecule's thermal stability and degradation products.

The structure of the alkyl group (substituent) has a pronounced effect on the thermal stability of the phosphate ester. imperial.ac.ukacs.org Studies conducted on ferrous surfaces, such as iron oxide (Fe₃O₄), show a clear trend in the onset temperature for C-O bond cleavage. chemrxiv.orgacs.orgsemanticscholar.orgresearchgate.net This stability is directly related to the type of carbon atom bonded to the oxygen.

The general order of thermal stability, from least stable to most stable, is: Tertiary alkyl < Secondary alkyl < Primary linear alkyl ≈ Primary branched alkyl < Aryl chemrxiv.orgacs.orgresearchgate.net

Dodecyl phosphate, being a primary linear alkyl phosphate, therefore possesses relatively high thermal stability compared to its secondary or tertiary counterparts. For primary alkyl phosphates, C-O cleavage begins at approximately 600 K on Fe₃O₄(001) surfaces. semanticscholar.org The differences in stability can be attributed to the relative stabilities of the radical species formed upon C-O bond dissociation. semanticscholar.org

| Substituent Type | Relative Decomposition Onset Temperature | Primary Cleavage Pathway |

| Tertiary Alkyl | Lowest | C-O Scission |

| Secondary Alkyl | Low | C-O Scission |

| Primary Linear Alkyl (e.g., Dodecyl) | High | C-O Scission |

| Primary Branched Alkyl | High | C-O Scission |

| Aryl | Highest | P-O Scission |

This table illustrates the general trend of thermal stability for different phosphate ester substituents on ferrous surfaces. chemrxiv.orgacs.orgresearchgate.net

The thermal decomposition of phosphate esters on ferrous surfaces is the critical first step in the formation of protective polyphosphate films, often called tribofilms. imperial.ac.ukchemrxiv.orgacs.org These films are essential for the antiwear performance of lubricants. rsc.orgnih.gov As the dodecyl phosphate molecule decomposes, it reacts with the metal surface, leading to the generation of a glassy film. rsc.org The structure of this film is complex and varies with depth. The uppermost layers typically consist of longer-chain polyphosphates, which gradually transition to shorter-chain pyrophosphates and orthophosphates nearer to the metal substrate. rsc.orgarxiv.org The formation of this durable film prevents direct metal-to-metal contact, significantly reducing wear under boundary lubrication conditions. rsc.orgnih.gov

Hydrolysis Reactions of Phosphate Esters

Hydrolysis is a fundamental chemical reaction for phosphate esters, involving the cleavage of the ester bond by water. This process is central to many biological systems and influences the environmental fate of organophosphorus compounds. libretexts.org

The hydrolysis of phosphate esters like dodecyl phosphate involves a nucleophilic attack by a water molecule on the central phosphorus atom. nih.gov This reaction leads to the breaking of the strong P-O bond of the ester and an O-H bond in the attacking water molecule. The mechanism can proceed via a direct displacement (SN2-like) pathway, where the phosphate ester anion acts as the leaving group. viu.ca

Computational studies have identified two primary modes for the necessary proton transfer during hydrolysis:

Direct Proton Transfer: The proton moves directly from the attacking water molecule to the phosphate reaction center.

Indirect Proton Transfer: A mediating water molecule or another base facilitates the proton transfer in a relay mechanism.

The rate and dominant mechanism of phosphate ester hydrolysis are highly sensitive to environmental conditions, most notably pH. nih.govviu.ca The product distribution is often pH-dependent. viu.ca

Effect of pH: Generally, base-catalyzed hydrolysis (occurring at high pH) favors the cleavage of the P-O bond. viu.ca In contrast, neutral or acid-catalyzed hydrolysis tends to favor the cleavage of the C-O bond. viu.ca However, at very high pH (e.g., pH 10), the hydrolysis of negatively charged phosphate esters can be slow, possibly due to electrostatic repulsion between the hydroxide (B78521) ions and the phosphate residue. nih.gov The rate of hydrolysis can be significantly accelerated by both hydronium and hydroxide ions. science.gov

Leaving Group: The stability of the alcohol leaving group (in this case, dodecan-1-ol) influences the reaction rate. nih.gov

| Condition | Dominant Cleavage Pathway |

| Acidic to Neutral pH | C-O Scission Favored |

| Basic (Alkaline) pH | P-O Scission Favored |

This table summarizes the general influence of pH on the cleavage pathway during the hydrolysis of organophosphorus esters. viu.ca

Mechanochemical Reactivity under Stress and Shearing Conditions

Mechanochemistry investigates chemical reactions that are induced or influenced by mechanical energy. In the context of "Dodecan-1-ol;phosphoric acid," an alkyl phosphate, its reactivity under mechanical stress and shearing is primarily understood through the principles of tribochemistry. Tribochemical reactions occur at the interface of surfaces in relative motion, where friction and pressure provide the energy to drive chemical transformations that would not occur under ambient conditions alone. nipponsteel.com While specific experimental studies on the mechanochemical degradation of this compound were not found, its behavior can be inferred from the well-documented reactivity of analogous organophosphate compounds used as lubricant additives.

Under conditions of high stress and shearing, such as those found in boundary lubrication regimes, organophosphate molecules are known to undergo a series of tribochemical reactions to form a protective surface layer known as a tribofilm. nipponsteel.comscispace.com This process is critical for preventing direct metal-to-metal contact, thereby reducing wear and friction. nipponsteel.com The driving force for these reactions is the mechanical energy supplied at the sliding interface, which can lower the activation energy barriers for chemical bond cleavage. nih.govresearchgate.net

The process for an alkyl phosphate like this compound is expected to proceed through several key steps:

Adsorption: The polar phosphate head of the molecule adsorbs onto the metallic surface.

Decomposition: Under the intense pressure and shear stress at asperity contacts, the molecule undergoes decomposition. This can involve the cleavage of P-O or C-O bonds. Shear stress, in particular, is considered a primary driver for these tribochemical reactions. mdpi.comnih.gov The mechanical stress deforms the molecule, which can increase its reactant state energy and ultimately lower the reaction barrier. nih.gov

Tribofilm Formation: The reactive fragments generated from the decomposition, primarily phosphate species, react with the metallic surface (e.g., iron or its oxides). This reaction forms a thin, often amorphous, glassy film composed of metal phosphates and polyphosphates. nih.gov This tribofilm is sacrificial, meaning it wears away during sliding but is continuously replenished by ongoing tribochemical reactions as long as the additive is present in the lubricant. nih.gov

Studies on similar organophosphates have shown that the properties and growth rate of the resulting tribofilm are highly dependent on the operational parameters. Factors such as contact pressure, sliding speed, and temperature significantly influence the reaction kinetics. nih.gov High contact pressures and shear stresses are generally necessary to initiate the formation of the protective phosphate-based film. mdpi.com

While detailed research findings for this compound are not available, the table below illustrates the typical type of data generated in tribological studies of organophosphate additives. The data represents hypothetical but expected outcomes based on the behavior of analogous compounds under increasing mechanical stress.

Table 1: Illustrative Tribological Data for an Alkyl Phosphate Additive under Varying Stress Conditions This table is a hypothetical representation based on typical findings for organophosphates to illustrate the expected relationship between mechanical stress and tribochemical film formation. Specific values for this compound are not available.

| Parameter | Low Stress Condition | Medium Stress Condition | High Stress Condition |

| Contact Pressure | < 0.5 GPa | 0.5 - 1.0 GPa | > 1.0 GPa |

| Shear Rate | < 10⁴ s⁻¹ | 10⁴ - 10⁵ s⁻¹ | > 10⁵ s⁻¹ |

| Coefficient of Friction | 0.12 | 0.10 | 0.08 |

| Wear Rate | High | Moderate | Low |

| Tribofilm Thickness | Patchy, < 20 nm | Continuous, 20-80 nm | Stable, 80-150 nm |

| Primary Film Composition | Adsorbed Additive, Iron Oxides | Iron Phosphates, Polyphosphates | Glassy Polyphosphate Matrix |

This illustrative data shows a clear trend where increasing mechanical stress (both pressure and shear) drives the tribochemical reactions, leading to the formation of a thicker, more protective phosphate-based tribofilm. This results in a lower coefficient of friction and significantly reduced wear rate, demonstrating the compound's effectiveness as an anti-wear additive under stress and shearing conditions.

Academic Applications in Materials Science and Biomimicry

Tribological Performance Enhancement through Alkyl Phosphate (B84403) Esters

Alkyl phosphate esters, including dodecyl phosphate, have been utilized as lubricant additives for over six decades. mdpi.com Their primary function is to reduce friction and wear between moving metal surfaces, particularly under boundary lubrication conditions where direct metal-to-metal contact is likely. mdpi.comresearchgate.net

Alkyl phosphate esters serve as effective anti-wear and extreme pressure (EP) additives in lubricants. bm-chemie.comresearchgate.net Their mechanism of action involves the formation of a protective, sacrificial film on metal surfaces. This process is initiated by the thermal and oxidative degradation of the phosphate ester under the high temperatures and pressures generated at contact points. precisionlubrication.com

The key steps in film formation are:

Hydrolysis : The presence of water and oxygen is often necessary for the ester to hydrolyze, releasing phosphoric acid. precisionlubrication.com

Reaction with Metal Surface : The released phosphoric acid reacts with the metal surface (typically iron or steel) to form an insoluble, crystalline layer of metal phosphates, such as iron phosphate. precisionlubrication.comairedale-group.comshengenfab.com This process is a type of phosphate conversion coating. wikipedia.org

Protective Film : This newly formed phosphate film acts as a physical barrier, preventing direct contact between the metal asperities (microscopic high points on the surface). canenmetals.com The film possesses a lower shear strength than the base metal, allowing it to be worn away sacrificially, thus protecting the underlying component from adhesive wear. precisionlubrication.com

The resulting film is a complex, often polymeric structure that can vary in thickness from a few nanometers to several hundred nanometers. precisionlubrication.comfinishingandcoating.com This durable tribolayer is critical in preventing galling and catastrophic failure of mechanical components. finishingandcoating.comresearchgate.net

Characteristics of Phosphate Films on Metal Surfaces

| Phosphate Type | Typical Thickness | Appearance | Key Properties | Primary Application |

|---|---|---|---|---|